molecular formula C42H28N8 B12497594 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene

Cat. No.: B12497594
M. Wt: 644.7 g/mol
InChI Key: UFULOEDWYAJGMN-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is an organic compound with the molecular formula C42H28N8 and a molecular weight of 644.74 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene typically involves the reaction of 4-(pyrimidin-5-yl)benzaldehyde with a suitable reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene involves its interaction with specific molecular targets and pathways. For example, in coordination chemistry, it acts as a ligand that binds to metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene is unique due to its pyrimidine rings, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in MOFs and COFs, where precise control over the framework’s structure and functionality is essential .

Biological Activity

1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene (CAS Number: 2718219-19-1) is a synthetic compound characterized by its complex structure and potential biological activities. With a molecular formula of C42H28N8 and a molecular weight of approximately 644.73 g/mol, this compound has garnered interest in medicinal chemistry due to its unique pyrimidine and phenyl functionalities.

Structure and Properties

The compound features a tetrakis-substituted ethene core with four 4-(pyrimidin-5-yl)phenyl groups. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC42H28N8
Molecular Weight644.73 g/mol
CAS Number2718219-19-1
SMILESn1cncc(c1)c1ccc(cc1)C(=C(c1ccc(cc1)c1cncnc1)c1ccc(cc1)c1cncnc1)

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. Notably, compounds with similar pyrimidine structures have been associated with various pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Studies have indicated that derivatives of pyrimidine can exhibit significant anticancer properties. For instance, compounds that share structural similarities with this compound have shown promise as inhibitors of key cancer-related pathways.

Case Study: CHK1 Inhibition
A relevant case study involved the exploration of CHK1 inhibitors, where compounds structurally related to pyrimidines demonstrated selective inhibition of cancer cell proliferation. The selective targeting of CHK1 is crucial in cancer therapy as it plays a pivotal role in DNA damage response mechanisms.

Compound TypeInhibition ActivityReference
Pyrimidine DerivativesCHK1 Inhibitors
Other Related CompoundsCytotoxicity in Cancer Cells

Anti-inflammatory Effects

Pyrimidine-based compounds have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate immune responses by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the pyrimidine ring or phenyl substituents can significantly influence its potency and selectivity against various biological targets.

Key Findings:

  • Substitution Patterns : Altering the substituents on the pyrimidine ring can enhance the binding affinity to target proteins.
  • Conformational Flexibility : The ethene bridge allows for rotational flexibility that may impact interaction with biological macromolecules.

Properties

Molecular Formula

C42H28N8

Molecular Weight

644.7 g/mol

IUPAC Name

5-[4-[1,2,2-tris(4-pyrimidin-5-ylphenyl)ethenyl]phenyl]pyrimidine

InChI

InChI=1S/C42H28N8/c1-9-33(10-2-29(1)37-17-43-25-44-18-37)41(34-11-3-30(4-12-34)38-19-45-26-46-20-38)42(35-13-5-31(6-14-35)39-21-47-27-48-22-39)36-15-7-32(8-16-36)40-23-49-28-50-24-40/h1-28H

InChI Key

UFULOEDWYAJGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)C(=C(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6)C7=CC=C(C=C7)C8=CN=CN=C8

Origin of Product

United States

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